molecular formula C16H15ClN2O2S B2557725 4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898444-22-9

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2557725
CAS No.: 898444-22-9
M. Wt: 334.82
InChI Key: SRBIYERMNKQTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired quinazolinone derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and reuse of solvents and catalysts are crucial for cost-effective and environmentally friendly industrial production .

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydroquinazolinone derivatives .

Scientific Research Applications

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to its combination of a quinazolinone core and a chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-11-7-5-10(6-8-11)14(20)9-22-15-12-3-1-2-4-13(12)18-16(21)19-15/h5-8H,1-4,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBIYERMNKQTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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